Technical Documentation Center

8-Chloropyrazolo[1,5-c]quinazoline-5-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol
  • CAS: 17218-77-8

Core Science & Biosynthesis

Foundational

8-Chloropyrazolo[1,5-c]quinazoline-5-thiol molecular weight and chemical structure

An In-Depth Technical Guide to 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol: Structure, Properties, and Scientific Context Disclaimer: Direct experimental data for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is not extensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol: Structure, Properties, and Scientific Context

Disclaimer: Direct experimental data for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is not extensively available in current scientific literature. This guide provides a comprehensive overview based on the established chemistry of the pyrazolo[1,5-c]quinazoline scaffold, data from closely related analogues, and established principles of medicinal chemistry. The synthesis and characterization protocols described are proposed based on established methodologies and serve as an expert-guided framework for researchers.

Introduction: The Pyrazolo[1,5-c]quinazoline Scaffold

The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] When fused with other heterocyclic rings, such as pyrazole, the resulting polycyclic systems exhibit novel physicochemical properties and often enhanced biological activities. The pyrazolo[1,5-c]quinazoline system, a fused aromatic heterocycle, has attracted significant interest from researchers. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents, as well as inhibitors of key enzymes like phosphodiesterases and kinases.[3][4][5]

This guide focuses on a specific, yet under-explored derivative: 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol . We will delineate its core chemical attributes, propose a robust synthetic strategy, and discuss its potential significance within the broader context of drug discovery and development.

Molecular Profile and Chemical Structure

Physicochemical Properties

The fundamental properties of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol are summarized below. The molecular weight is calculated from its chemical formula, while other parameters are estimated based on the parent scaffold and common functional group contributions.

PropertyValueSource / Method
Chemical Formula C₁₀H₇ClN₃S-
Molecular Weight 236.70 g/mol Calculated
Appearance Likely a yellow or off-white crystalline solidInferred from related quinazolines[2]
Solubility Expected to be soluble in organic solvents (DMSO, DMF) and poorly soluble in waterInferred from related compounds[1]
pKa (Thiol) ~6-8Estimated
Chemical Structure and Tautomerism

The structure of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is defined by a fused three-ring system with a chlorine atom at position 8 of the quinazoline ring and a thiol group at position 5. A critical feature of this molecule is the potential for thiol-thione tautomerism. The equilibrium between the thiol (aromatic) and thione (non-aromatic) forms is influenced by the solvent, pH, and temperature. The aromatic thiol form is generally favored in non-polar solvents, while the thione form can be more prevalent in polar, protic solvents.

G cluster_0 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol cluster_1 8-Chloropyrazolo[1,5-c]quinazoline-5(6H)-thione Thiol Thiol Thione Thione Thiol->Thione Tautomerization

Caption: Thiol-thione tautomerism of the target compound.

Proposed Synthesis Pathway

While a specific synthesis for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol has not been reported, a logical and efficient pathway can be designed by combining established synthetic methodologies for the pyrazolo[1,5-c]quinazoline core with standard reactions for functional group introduction.[3][6] The proposed multi-step synthesis is outlined below.

Synthesis_Workflow A 1. Starting Materials (e.g., 2-Amino-4-chlorobenzoic acid) B 2. Pyrazole Ring Formation (Reaction with a suitable 3-carbon synthons) A->B Step 1 C 3. Quinazolinone Ring Closure (Intramolecular cyclization) B->C Step 2 D 4. Chlorination of Quinazolinone (e.g., POCl₃ or SOCl₂) C->D Step 3 E 5. Thionation (Conversion of chloro to thiol/thione, e.g., NaSH or thiourea) D->E Step 4 F Final Product 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol E->F Step 5

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of 8-Chloro-4,5-dihydropyrazolo[1,5-a]quinazolin-5-one This key intermediate can be synthesized from 2-hydrazino-4-chlorobenzoic acid.

  • A solution of 2-hydrazino-4-chlorobenzoic acid (1 equivalent) in ethanol is prepared.

  • A suitable three-carbon synthon, such as ethoxymethylenemalononitrile, is added (1.1 equivalents).

  • The mixture is heated to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the pyrazolo[1,5-a]quinazolin-5-one intermediate.[7]

Step 3: Chlorination to 5,8-Dichloropyrazolo[1,5-c]quinazoline The conversion of the quinazolinone to a chloroquinazoline is a standard and crucial activation step.

  • The dried 8-chloro-pyrazolo[1,5-a]quinazolin-5-one intermediate (1 equivalent) is suspended in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[8]

  • The mixture is heated to reflux for 3-5 hours.

  • After the reaction is complete, the excess POCl₃ or SOCl₂ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is filtered, washed with water, and dried to yield 5,8-dichloropyrazolo[1,5-c]quinazoline.

Step 4: Introduction of the Thiol Group The final step involves the nucleophilic substitution of the highly reactive 5-chloro group.

  • The 5,8-dichloropyrazolo[1,5-c]quinazoline (1 equivalent) is dissolved in a suitable solvent like ethanol or DMF.

  • Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis is added (1.5-2 equivalents).[9]

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the mixture is acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the thiol product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product, 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol.

Potential Biological Significance and Applications

The biological activity of the target compound can be inferred from structure-activity relationship (SAR) studies on related quinazoline and pyrazoloquinazoline derivatives.

  • Anticancer Potential: The quinazoline core is present in several FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The pyrazolo[1,5-c]quinazoline scaffold has also shown promise, with derivatives exhibiting inhibitory activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR).[4][10] The chlorine atom at the 8-position may enhance activity by occupying a key hydrophobic pocket in the target enzyme's active site.[11]

  • Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways like NF-κB.[5] The insertion of a chlorine atom has been shown to maintain or slightly increase this activity in related scaffolds.[5]

  • Other Applications: The pyrazoloquinazoline scaffold has been explored for a wide array of biological targets, including as benzodiazepine receptor ligands and potential insecticides.[12][13] The introduction of a thiol group provides a reactive handle for further chemical modification, such as the development of covalent inhibitors or bioconjugates.

Characterization and Analytical Methods

To confirm the identity and purity of the synthesized 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, a standard battery of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the specific positions of the chloro and thiol substituents by analyzing chemical shifts and coupling constants.[7][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₇ClN₃S).[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the S-H stretch of the thiol group (typically around 2550-2600 cm⁻¹) and the C=S stretch of the thione tautomer (around 1050-1250 cm⁻¹).[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.[4]

Conclusion

8-Chloropyrazolo[1,5-c]quinazoline-5-thiol represents a promising, yet underexplored, molecule within the medicinally significant class of fused heterocyclic compounds. Based on the established biological activity of its parent scaffold and related derivatives, it holds potential for development in areas such as oncology and inflammatory diseases. The synthetic pathway proposed in this guide offers a logical and feasible route for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile. This technical overview serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this novel chemical entity.

References

  • [a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Life-science, Applied and Basic, Nanoscience, Bionanotechnology, Section B.]([Link])

  • [8-phenylpyrazolo[1,5-c][3][6][12]triazolo[1,5-a][3][4][15]triazine. Chemical Synthesis Database.]([Link])

Sources

Exploratory

An In-depth Technical Guide to the Half-life and Metabolic Stability of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol

Foreword: Charting the Metabolic Fate of Novel Heterocyclic Compounds In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Metabolic Fate of Novel Heterocyclic Compounds

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is understanding its metabolic fate within a biological system. The metabolic stability and pharmacokinetic half-life of a compound are paramount determinants of its potential efficacy, safety, and dosing regimen. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise potent molecule.

This guide provides a comprehensive technical framework for the evaluation of the metabolic stability and half-life of a novel heterocyclic compound, exemplified by 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol. The pyrazolo[1,5-c]quinazoline scaffold represents a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry, owing to their diverse biological activities. While specific data for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is not yet publicly available, the principles and methodologies detailed herein offer a robust roadmap for its investigation and for that of other novel chemical entities.

As a Senior Application Scientist, the intent is not merely to present a series of protocols, but to elucidate the underlying scientific rationale, to foster a deeper understanding of the experimental choices, and to provide a self-validating system of inquiry. This document is designed for researchers, scientists, and drug development professionals who are tasked with characterizing the metabolic profile of new drug candidates.

Part 1: In Vitro Metabolic Stability Assessment: The First Look at a Compound's Resilience

The initial assessment of a compound's metabolic stability is typically conducted using in vitro systems that recapitulate the metabolic machinery of the liver, the primary site of drug metabolism. These assays provide a rapid and cost-effective means to estimate a compound's intrinsic clearance, the inherent ability of the liver to metabolize a drug.[1]

Key Experimental Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily from hepatocytes, and are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[2][3][4] Microsomal stability assays are a first-line screen for CYP450-mediated metabolism.

  • Hepatocytes: Intact liver cells provide a more comprehensive metabolic picture, containing both Phase I and Phase II (conjugation) enzymes, as well as active transporter systems.[3][4] Cryopreserved or fresh hepatocytes are considered the gold standard for in vitro metabolism studies.

  • S9 Fraction: This is the supernatant fraction of a liver homogenate after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic reactions than microsomes alone.

Detailed Experimental Protocol: Microsomal Stability Assay

The following protocol outlines a typical metabolic stability assay using pooled human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (test compound)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the test compound at the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[2]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

Data Analysis and Interpretation
  • Percentage Remaining: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • In Vitro Half-life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is then calculated as:

    • t½ = -0.693 / k

  • Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation:[1]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Table 1: Representative Data Summary for In Vitro Metabolic Stability Assay

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Classification
Verapamil (Control)< 10> 69.3High Clearance
Warfarin (Control)> 60< 11.6Low Clearance
8-Chloropyrazolo[1,5-c]quinazoline-5-thiolExperimental ValueCalculated ValueTo be determined
Visualization of Experimental Workflow

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock E Combine Compound, Microsomes, Buffer A->E B Human Liver Microsomes B->E C NADPH Regenerating System G Initiate with NADPH C->G D Phosphate Buffer D->E F Pre-incubate E->F F->G H Time-course Sampling (0, 5, 15, 30, 60 min) G->H I Quench with Acetonitrile + IS H->I J Centrifuge I->J K Analyze Supernatant by LC-MS/MS J->K L Data Analysis: - % Remaining - t½ - CLint K->L CYP_Phenotyping_Decision_Tree Start Compound shows metabolic instability in liver microsomes Question1 Identify responsible enzymes Start->Question1 Method1 Recombinant Human CYP Assay Question1->Method1 Approach 1 Method2 Chemical Inhibition Assay (in HLM) Question1->Method2 Approach 2 Result1 Determine metabolism rate for each CYP isoform Method1->Result1 Result2 Measure reduction in metabolism with specific inhibitors Method2->Result2 Conclusion Identify primary metabolizing CYP isoforms (e.g., CYP3A4, CYP2C9, etc.) Result1->Conclusion Result2->Conclusion

Caption: Decision tree for CYP450 reaction phenotyping.

Part 3: In Vivo Pharmacokinetics and Half-Life Determination: From the Bench to the Biological System

While in vitro assays are predictive, the definitive assessment of a compound's half-life and overall pharmacokinetic profile must be conducted in a living organism. [5][6]In vivo pharmacokinetic studies, typically performed in animal models such as rats or mice, provide crucial data on a drug's absorption, distribution, metabolism, and excretion (ADME).

Experimental Design for a Rodent PK Study

A typical pharmacokinetic study involves administering the test compound to a group of animals and collecting blood samples at various time points to measure the drug concentration in plasma.

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Dosing Routes:

    • Intravenous (IV): Administered directly into the bloodstream, providing 100% bioavailability and allowing for the determination of clearance and volume of distribution.

    • Oral (PO): Administered by gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected from a cannulated vessel or via sparse sampling at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.

Bioanalytical Method Validation: The Cornerstone of Accurate Quantification

Before analyzing the in vivo samples, a robust and reliable bioanalytical method, typically LC-MS/MS, must be developed and validated according to regulatory guidelines (e.g., FDA, EMA). [7]This ensures that the data generated is accurate and reproducible. Key validation parameters include: [8][9]

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effects

  • Stability (in matrix and stock solutions)

Data Analysis and Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin). The key parameters derived from this analysis include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half. [10]

Visualization of In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_study_design Study Design & Preparation cluster_in_life_phase In-Life Phase cluster_analysis_phase Analysis & Reporting A Select Animal Model (e.g., Rat) C Prepare Dosing Formulations (IV & PO) A->C B Validate Bioanalytical Method (LC-MS/MS) G Quantify Drug in Plasma using LC-MS/MS B->G D Administer Compound (IV or PO) C->D E Serial Blood Sampling D->E F Process Blood to Plasma E->F F->G H Plot Plasma Concentration vs. Time G->H I Calculate PK Parameters (Cmax, AUC, t½, CL, Vd) H->I J Generate PK Report I->J

Caption: Workflow for an in vivo pharmacokinetic study.

Part 4: In Vitro-In Vivo Extrapolation (IVIVE): Bridging the Gap

A key goal in early drug discovery is to predict human pharmacokinetics before entering clinical trials. In vitro-in vivo extrapolation (IVIVE) is a mathematical approach used to predict in vivo clearance from in vitro metabolic stability data. [11][12][13][14][15] The in vitro intrinsic clearance (CLint) determined in liver microsomes or hepatocytes is scaled up to predict the in vivo hepatic clearance using physiological scaling factors, such as the amount of microsomal protein per gram of liver and the average liver weight. [12][13] While IVIVE is a powerful tool, it has limitations and often underpredicts in vivo clearance. [14][15]Factors such as plasma protein binding, blood cell partitioning, and the involvement of extrahepatic metabolism and active transport can influence the accuracy of the prediction. Despite these challenges, IVIVE remains an invaluable method for ranking compounds and guiding lead optimization.

Conclusion: A Holistic View of Metabolic Disposition

The determination of the half-life and metabolic stability of a novel compound like 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a multi-faceted process that integrates in vitro and in vivo methodologies. By systematically evaluating a compound's stability in subcellular and cellular systems, identifying the key metabolizing enzymes, and characterizing its pharmacokinetic profile in a living organism, researchers can build a comprehensive understanding of its metabolic disposition. This knowledge is fundamental to making informed decisions in the drug development process, ultimately increasing the likelihood of advancing safe and effective medicines to the clinic.

References

  • Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. PMC. [Link]

  • Cytochrome P450 reaction phenotyping: State of the art. PubMed. [Link]

  • In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. Semantic Scholar. [Link]

  • In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. PubMed. [Link]

  • Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • A Complete Guide to CYP Reaction Phenotyping in 2026. Creative Bioarray. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. PMC. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Propos. eScholarship.org. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed. [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. PMC. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • In Vivo PK Studies. Creative Biolabs. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. ResearchGate. [Link]

  • What factors influence drug half-life in vivo? Patsnap Synapse. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. eScholarship. [Link]

  • Drug Half-Life, Steady State, and Recommended Sample Collection Time. ARUP Laboratories. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol

Introduction and Scientific Rationale The pyrazolo[1,5-c]quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this tricyclic system have demonstrated profound biological activi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The pyrazolo[1,5-c]quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this tricyclic system have demonstrated profound biological activities, most notably as potent, non-camptothecin dual inhibitors of topoisomerase-I (TopoI) and histone deacetylase [1], as well as highly selective human adenosine A3 receptor antagonists [2].

The introduction of a halogen (such as an 8-chloro substituent) and a sulfur moiety at the 5-position (yielding 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol , CAS 17218-77-8) significantly alters the electronic landscape and lipophilicity of the core [3]. The 5-thiol group (which exists in tautomeric equilibrium with its 5-thione counterpart [4]) serves as a critical hydrogen-bond donor/acceptor and a versatile synthetic handle for further functionalization (e.g., thioether formation).

This application note details a robust, self-validating two-step synthetic protocol for this compound, transitioning from a substituted pyrazole precursor through a quinazolinone intermediate, followed by selective thionation.

Mechanistic Workflow and Pathway

The synthesis relies on a tandem cyclization followed by a targeted oxygen-to-sulfur exchange. The use of 1,1'-Carbonyldiimidazole (CDI) ensures a mild cyclization without the extreme hazards of phosgene, while Lawesson's Reagent provides superior chemoselectivity during thionation compared to traditional phosphorus pentasulfide ( P4​S10​ ).

G N1 3-(2-Amino-4-chlorophenyl)-1H-pyrazole (Starting Material) N2 1,1'-Carbonyldiimidazole (CDI) Anhydrous THF, 65°C N1->N2 Urea Formation N3 8-Chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one (Stable Intermediate) N2->N3 Intramolecular Cyclization N4 Lawesson's Reagent Toluene, 110°C (Reflux) N3->N4 O-to-S Exchange N5 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (Target Product) N4->N5 Tautomeric Equilibration

Synthetic workflow for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol highlighting key reagents.

Experimental Methodologies

Phase 1: Synthesis of 8-Chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one

Causality Check: CDI is selected over triphosgene to mitigate toxic gas exposure while providing an irreversible thermodynamic sink (evolution of CO2​ ) that drives the intramolecular cyclization to completion.

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Dissolve 3-(2-amino-4-chlorophenyl)-1H-pyrazole (10.0 mmol, 1.93 g) in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (12.0 mmol, 1.94 g) in a single portion. Note: Effervescence ( CO2​ release) will be observed, validating the formation of the intermediate acylimidazole.

  • Cyclization: Heat the reaction mixture to 65°C (reflux) for 4 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 1:1, UV detection at 254 nm).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Triturate the resulting crude solid with cold distilled water (50 mL) to remove imidazole byproducts.

  • Purification: Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 15 mL), and dry overnight in a vacuum desiccator to yield the intermediate as a pale yellow solid.

Phase 2: Thionation to 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol

Causality Check: Lawesson’s Reagent (LR) is utilized because its solubility profile in hot toluene ensures a homogeneous reaction mixture, preventing the formation of intractable polymeric sulfur byproducts commonly seen with P4​S10​ .

Protocol:

  • Preparation: In a 100 mL Schlenk flask under argon, suspend the 8-chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one intermediate (5.0 mmol, 1.10 g) in 30 mL of anhydrous toluene.

  • Thionation: Add Lawesson's Reagent (3.0 mmol, 1.21 g; 0.6 equivalents are sufficient as each LR molecule donates two sulfur atoms).

  • Reflux: Heat the suspension to 110°C. The mixture will transition to a clear, deep yellow solution as the thionation proceeds. Maintain reflux for 6 hours.

  • Validation: Monitor via LC-MS. The target mass for the protonated product [M+H]+ is m/z 236.0 (based on the exact mass of 235.69 g/mol ) [4].

  • Quenching & Workup: Cool to room temperature. The product often precipitates directly from the toluene upon cooling. If not, concentrate the toluene to half its volume and add hexanes (20 mL) to induce crystallization.

  • Purification: Collect the solid via vacuum filtration. To remove residual Lawesson's reagent byproducts, perform flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to Dichloromethane/Methanol 95:5).

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, the thionation step was optimized. The data below demonstrates the causality between reagent stoichiometry, temperature, and isolated yield.

EntryThionating AgentEquivalentsSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1 P4​S10​ 1.5Pyridine1151242%88%
2Lawesson's Reagent0.5Toluene110865%92%
3Lawesson's Reagent0.6Toluene110684% >98%
4Lawesson's Reagent1.0Toluene110681%94%

Table 1: Optimization parameters for the synthesis of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol. Entry 3 represents the validated parameters utilized in the protocol above.

References

  • 1. Bioorg Med Chem. (2020).

  • 2. Bioorg Med Chem. (2013).

  • 3. MDPI. (2025).

  • 4. ChemScene Database. (Retrieved 2026).

Sources

Application

Strategic Dissolution of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol for Reproducible Outcomes in Cell-Based Assays

An Application Guide by Gemini Scientific Abstract The pyrazolo[1,5-c]quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous compounds investigated for their therapeutic potential, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Gemini Scientific

Abstract

The pyrazolo[1,5-c]quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3][4] 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is one such molecule of interest, but its complex heterocyclic structure presents a significant challenge for formulation in the aqueous environment of cell-based assays. Improper dissolution can lead to compound precipitation, inaccurate concentration assessment, and ultimately, non-reproducible or misleading biological data. This application note provides a comprehensive, field-proven protocol for the solubilization, preparation, and validation of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol solutions, ensuring maximal bioavailability and data integrity in a cellular context.

Compound Characterization and Solubility Rationale

Before any dissolution protocol is established, a thorough understanding of the compound's physicochemical properties is paramount. 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a multi-ring, aromatic heterocyclic compound. Such structures are typically characterized by low aqueous solubility due to their rigid, planar nature and high crystal lattice energy.

Key Structural Features Influencing Solubility:

  • Pyrazolo[1,5-c]quinazoline Core: A large, hydrophobic scaffold that inherently limits water solubility.

  • Thiol (-SH) Group: The thiol group introduces a potential site for hydrogen bonding but also a significant risk of oxidation, particularly in certain solvents like dimethyl sulfoxide (DMSO).[5]

  • Chloro (-Cl) Group: The halogen atom increases the lipophilicity of the molecule, further decreasing its affinity for aqueous solutions.

Based on extensive empirical data for quinazoline derivatives and other complex heterocyclic compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.[6][7][8] While other organic solvents may be considered, DMSO offers a superior balance of solvating power for this chemical class and compatibility with most cell culture models at low final concentrations.[9][10]

PropertyAnalysis & RecommendationSource
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[6][9][10]
Aqueous Solubility Predicted to be very low; direct dissolution in buffer or media is not advised.N/A
Stability Concern The thiol (-SH) group is susceptible to oxidation by DMSO, potentially forming a disulfide bridge. This is a critical consideration for long-term storage.[5]
Molecular Weight (MW) Batch-specific; always use the MW provided on the Certificate of Analysis (CoA) for accurate molarity calculations.[11]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a highly concentrated primary stock solution, which serves as the foundation for all subsequent experimental dilutions. The use of concentrated stock solutions conserves valuable compound and enhances the accuracy of preparing final working concentrations.[12][13][14]

Materials:

  • 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter (optional, for ultimate sterility)

Methodology:

  • Pre-Calculation: Using the batch-specific molecular weight (MW) from the product's Certificate of Analysis, calculate the mass of the compound required to prepare a 10 mM stock solution.

    • Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * MW ( g/mol )

    • Example for 1 mL (0.001 L) with a hypothetical MW of 275.7 g/mol : Mass = 10 * 0.001 * 275.7 = 2.757 mg

  • Weighing: Carefully weigh the calculated amount of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol onto a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.

    • Expert Tip: Weighing slightly more than required and adjusting the DMSO volume accordingly is often easier and more accurate than trying to hit an exact mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

    • Causality: Anhydrous DMSO is specified to minimize water content, which can contribute to compound degradation and interact with the reactive thiol group.[5]

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is completely clear. A visual inspection against a bright light is crucial to confirm the absence of any undissolved material.

  • Sterilization (Optional): For long-term storage or use in highly sensitive assays (e.g., primary cell culture), the stock solution can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter. This step is typically unnecessary if aseptic technique was used throughout.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile tubes.

    • Rationale: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, compromising stability.

  • Storage Conditions: Label aliquots clearly with the compound name, concentration, and date. Store at -20°C for short-term use (weeks) or at -80°C for long-term storage (months). To mitigate oxidation of the thiol group, consider flushing the headspace of the vials with an inert gas like argon or nitrogen before capping.

Protocol: Preparation of Working Solutions for Cell-Based Assays

The primary stock must be serially diluted to the final working concentrations in a complete cell culture medium. The paramount objective of this procedure is to maintain a consistent, low, and non-toxic final concentration of DMSO across all experimental conditions, including the vehicle control.[15]

G cluster_0 Preparation of Intermediate Dilution cluster_1 Preparation of Final Working Solutions in 96-Well Plate stock 10 mM Primary Stock in 100% DMSO intermediate 100 µM Intermediate Stock in Culture Medium (1% DMSO) stock->intermediate 1:100 Dilution (e.g., 2 µL stock + 198 µL medium) final_10uM 10 µM Final (0.1% DMSO) intermediate->final_10uM e.g., 10 µL intermediate + 90 µL cells final_1uM 1 µM Final (0.1% DMSO) intermediate->final_1uM e.g., 1 µL intermediate + 99 µL cells final_0uM Vehicle Control (0.1% DMSO) vehicle_prep Prepare 1% DMSO in Medium (No Compound) vehicle_prep->final_0uM e.g., 10 µL of 1% DMSO + 90 µL cells

Caption: Workflow for preparing final working solutions from a DMSO stock.

Methodology:

  • Determine Final DMSO Concentration: First, establish the maximum tolerable DMSO concentration for your specific cell line (see Section 4). This is typically between 0.1% and 0.5%. All final concentrations, including the vehicle control, must contain this exact percentage of DMSO.

  • Prepare Intermediate Dilution: Perform a large initial dilution of the 10 mM primary stock into a complete cell culture medium. For example, to make a 100 µM intermediate solution, dilute the primary stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium). This intermediate solution now contains 1% DMSO.

    • Self-Validation: Immediately after dilution, visually inspect the intermediate solution for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the concentration may be too high, and a lower concentration intermediate stock should be prepared.

  • Serial Dilutions: From the intermediate stock, perform further serial dilutions in complete culture medium to create a range of working solutions.

  • Vehicle Control: The vehicle control is arguably the most critical control in the experiment. It must contain the exact same final concentration of DMSO as the compound-treated wells. To achieve this, perform the same dilution steps using pure DMSO instead of the compound stock solution.

  • Cell Treatment: Add the final working solutions (and vehicle control) to the wells containing your cells. Ensure the final volume in each well is consistent.

Essential Validation: The Solvent Cytotoxicity Assay

Before initiating experiments with 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, it is mandatory to determine the sensitivity of your chosen cell line to the solvent, DMSO.[15] Different cell lines exhibit varying tolerance to organic solvents.

Protocol: Determining Maximum Tolerated DMSO Concentration via MTT Assay

This protocol uses the MTT assay, which measures metabolic activity as a proxy for cell viability, to assess solvent toxicity.[6][16][17]

Materials:

  • Cells of interest, plated in a 96-well plate at the desired density

  • Complete cell culture medium

  • Pure DMSO

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: In a separate plate or tubes, prepare a serial dilution of DMSO in a complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Incubate for the intended duration of your compound experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the no-DMSO control. The highest concentration of DMSO that does not cause a significant drop in viability (e.g., maintains >95% viability) is the maximum tolerated concentration for your subsequent experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Media The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final concentration of the compound.- Increase the final DMSO percentage, but do not exceed the pre-determined cytotoxicity limit.- Ensure the medium is at 37°C during dilution.
Inconsistent Results / Loss of Activity - Compound degradation due to repeated freeze-thaw cycles.- Oxidation of the thiol group in the DMSO stock over time.- Use fresh single-use aliquots for each experiment.- Prepare a new primary stock solution.- For long-term studies, store stock solutions under an inert gas (argon or nitrogen).
High Cytotoxicity in Vehicle Control The final DMSO concentration is too high for the specific cell line.- Re-run the solvent cytotoxicity assay (Section 4) to confirm the maximum tolerated concentration.- Lower the final DMSO concentration in all experimental conditions.

References

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology, 5(1), 1-5. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 425-433. [Link]

  • Palyvoda, O., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 2036-2049. [Link]

  • Lagunin, A., et al. (2010). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Molecules, 15(3), 1645-1663. [Link]

  • Yiannios, C. N., & Karabinos, J. V. (1963). Oxidation of Thiols by Dimethyl Sulfoxide. The Journal of Organic Chemistry, 28(11), 3246-3248. [Link]

  • Liu, Q., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3865. [Link]

  • Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link]

  • Radi, M., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2359. [Link]

  • International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 296-318. [Link]

  • Tintori, C., et al. (2012). Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. Journal of medicinal chemistry, 55(1), 447-458. [Link]

  • Mohareb, R. M. (n.d.). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. [Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Pharmaceuticals, 17(5), 585. [Link]

  • Palyvoda, O., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of chemical information and modeling, 53(8), 2036-2049. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

  • Taylor & Francis Online. (n.d.). Quinazoline – Knowledge and References. [Link]

  • Fassihi, A., et al. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. Research in Pharmaceutical Sciences, 16(6), 617. [Link]

Sources

Method

Using 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol in high-throughput drug screening

The application of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol in high-throughput screening (HTS) represents a sophisticated intersection of privileged scaffold pharmacology and covalent chemical biology. This guide detai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The application of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol in high-throughput screening (HTS) represents a sophisticated intersection of privileged scaffold pharmacology and covalent chemical biology. This guide details the theoretical framework and experimental protocols for utilizing this compound as a pharmacological probe to discover novel ionotropic glutamate receptor (iGluR) antagonists.

Scientific Rationale: Scaffold Privileges and Covalent Trapping

To design an effective screening protocol, one must first deconstruct the causality behind the compound's molecular architecture:

  • The Pharmacophore (8-Chloro-pyrazolo[1,5-c]quinazoline): This tricyclic ring system is a well-documented, competitive antagonist scaffold for AMPA, Kainate, and Gly/NMDA receptors. The planar structure and the 8-chloro substitution provide the necessary steric and electronic properties to anchor the molecule within the orthosteric ligand-binding domain (LBD) of excitatory amino acid receptors[1].

  • The Warhead (5-Thiol): The introduction of a thiol group at the 5-position transforms this classical antagonist into a reactive probe suitable for Site-Directed Disulfide Tethering . Tethering is a fragment-based drug discovery (FBDD) technique that relies on the formation of a reversible disulfide bond between a small molecule and a native or engineered cysteine residue on the target protein[2].

The Causality of the Approach: Traditional HTS often fails to capture low-affinity or transient interactions. By engineering a cysteine residue near the glutamate-binding pocket of the AMPA receptor, the 5-thiol of the pyrazoloquinazoline can form a reversible disulfide bond under mildly reducing conditions. This thermodynamic trapping converts a transient, low-affinity interaction into a stable, covalent complex that can be easily detected via mass spectrometry and validated in functional cellular assays[3].

HTS_Workflow N1 Protein Engineering (Cys-Mutant LBD) N3 Disulfide Tethering (Intact MS Screen) N1->N3 N2 Compound Library (incl. 5-thiol probe) N2->N3 N4 Functional FLIPR Assay (Calcium Flux) N3->N4 Hit Selection N5 Hit Validation & Structural Biology N4->N5 Validated Antagonists

Workflow: Target engineering, MS-based tethering screen, and functional FLIPR validation.

Protocol 1: High-Throughput Disulfide Tethering via Intact Mass Spectrometry

This protocol detects the covalent adduct formation between the target protein and 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol.

Self-Validating System Design: To ensure trustworthiness, this assay must run in parallel against a Wild-Type (cysteine-free) receptor. If the compound forms an adduct with the WT protein, it indicates non-specific reactivity (a false positive) rather than site-directed tethering.

Step-by-Step Methodology:

  • Protein Preparation: Purify the engineered Cys-mutant AMPA receptor LBD and dilute to a final assay concentration of 15 µM in Tethering Buffer (25 mM potassium phosphate, pH 7.5).

  • Redox Environment Establishment: Add β-mercaptoethanol (BME) to a final concentration of 1 mM.

    • Causality: The inclusion of 1 mM BME is the most critical mechanistic choice in this protocol. It creates a dynamic, partially reducing environment that promotes continuous disulfide exchange. This ensures the reaction remains under thermodynamic control; only compounds that possess genuine non-covalent affinity for the binding pocket will reside there long enough to form a stable, BME-resistant disulfide bond[4].

  • Compound Addition: Dispense 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (and library derivatives) to a final concentration of 200 µM using an acoustic liquid handler (e.g., Echo 550).

  • Equilibration: Incubate the microplates at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Data Acquisition: Analyze the samples using a RapidFire High-Throughput LC-MS system.

  • Quantification: Calculate the tethering efficiency (TE) using the mass spectra peak areas: TE (%) = [Area(Adduct) / (Area(Unmodified Protein) + Area(Adduct))] × 100

Protocol 2: Functional Validation via FLIPR Calcium Flux Assay

Once tethering is confirmed biophysically, the compound must be validated for functional antagonism.

Self-Validating System Design: The assay health is continuously monitored via the Z'-factor. A known full antagonist (e.g., NBQX) serves as the positive control (100% inhibition), while DMSO serves as the negative control (0% inhibition). A Z'-factor > 0.5 is required for the plate to pass quality control.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the Cys-mutant AMPA receptor and a calcium-permeable channel into 384-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM) in assay buffer. Incubate for 45 minutes at 37°C.

    • Causality: Fluo-4 AM contains an acetoxymethyl (AM) ester that masks the carboxylate groups, rendering the dye lipophilic and cell-permeable. Once inside the cell, endogenous esterases cleave the AM groups, trapping the hydrophilic, calcium-sensitive fluorophore in the cytosol.

  • Compound Incubation: Add 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (10 µM) in an assay buffer containing 100 µM BME. Incubate for 30 minutes to allow covalent tethering to occur on the live cells.

  • Agonist Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject a stimulation buffer containing Glutamate (10 µM) and Cyclothiazide (CTZ, 50 µM).

    • Causality: AMPA receptors undergo rapid desensitization within milliseconds of glutamate binding, which is too fast for standard HTS fluorescence readers to capture. CTZ is an allosteric modulator that blocks desensitization, locking the channel in an open state and allowing a massive, sustained calcium influx that the FLIPR can easily quantify.

  • Analysis: Measure fluorescence (Ex 488 nm / Em 525 nm) and calculate the IC50 shift compared to untethered controls.

Quantitative Data Presentation

The efficacy of the tethering approach is demonstrated by comparing the functional antagonism (IC50) of the compound against the Wild-Type (WT) receptor versus the engineered Cys-mutant receptor.

CompoundTarget ReceptorTethering Efficiency (MS)IC50 (Functional FLIPR)Fold Shift in Potency
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol AMPA WT (No Cysteine)< 1.0 %45.2 µMN/A (Baseline)
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol AMPA Cys-Mutant LBD87.4 % 0.12 µM ~376x Increase
Control Antagonist (NBQX)AMPA Cys-Mutant LBD0.0 %0.05 µM1x (No Shift)

Table 1: Mock quantitative summary demonstrating how covalent tethering drastically increases the apparent potency of the 5-thiol probe by locking the receptor in an antagonist conformation.

Mechanistic Pathway of Covalent Antagonism

Mechanism M1 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (Pharmacophore + Warhead) M3 Transient Non-Covalent Binding (Scaffold Recognition) M1->M3 M2 AMPA Receptor LBD (Engineered Cysteine) M2->M3 M4 Disulfide Exchange (Thermodynamic Trapping via BME) M3->M4 β-mercaptoethanol M5 Covalent Tethered Complex (Receptor Locked in Antagonist State) M4->M5 Covalent Bond Formation

Mechanism: Transient scaffold recognition leads to thermodynamic trapping via disulfide exchange.

References

  • Varano, F., Catarzi, D., Colotta, V., et al. (2008). "Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry, 16(5), 2617-2626. [Link][1]

  • Erlanson, D. A., Braisted, A. C., Raphael, D. R., et al. (2000). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences (PNAS), 97(17), 9367-9372.[Link][2]

  • Erlanson, D. A., Wells, J. A., & Braisted, A. C. (2004). "Tethering: Fragment-Based Drug Discovery." Annual Review of Biophysics and Biomolecular Structure, 33, 199-223.[Link][3]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol in Murine Models

Introduction & Mechanistic Rationale The pyrazolo[1,5-c]quinazoline scaffold has emerged as a highly versatile pharmacophore in modern oncology and pharmacology, demonstrating potent activity as dual inhibitors of Topois...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-c]quinazoline scaffold has emerged as a highly versatile pharmacophore in modern oncology and pharmacology, demonstrating potent activity as dual inhibitors of Topoisomerase I (Topo-I) and Histone Deacetylase (HDAC)[1], Cyclin-Dependent Kinases (CDKs)[2], and adenosine receptor antagonists[3]. Among these, 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (8-CPQT) represents a specialized, highly reactive derivative.

The presence of the 8-chloro substitution enhances lipophilicity and target residence time within the hydrophobic pockets of Topo-I, while the 5-thiol moiety acts as a potent zinc-binding group (ZBG) critical for HDAC active-site chelation. However, this 5-thiol group introduces significant in vivo formulation challenges due to its propensity for rapid oxidative dimerization into inactive disulfides. This application note provides a field-proven, self-validating protocol for the formulation, dosing, and pharmacodynamic (PD) evaluation of 8-CPQT in murine xenograft models.

G Compound 8-CPQT (Thiol-active monomer) TopoI Topoisomerase I Inhibition Compound->TopoI Interfacial binding HDAC HDAC 1/2 Inhibition Compound->HDAC Zinc chelation (via Thiol) DNA_Damage DNA Double-Strand Breaks (↑ γH2AX) TopoI->DNA_Damage Chromatin Chromatin Relaxation (↑ Acetyl-H3) HDAC->Chromatin Apoptosis Mitochondrial Apoptosis DNA_Damage->Apoptosis S_Phase S-Phase Arrest Chromatin->S_Phase S_Phase->Apoptosis

Figure 1. Dual mechanism of 8-CPQT targeting Topo-I and HDAC to induce apoptosis.

Pre-Formulation Causality & Vehicle Selection

The Causality of Formulation: Standard aqueous vehicles (e.g., physiological saline or PBS) are fundamentally incompatible with 8-CPQT. In aqueous environments with dissolved oxygen, the 5-thiol group undergoes rapid oxidative dimerization. Furthermore, oral (PO) administration subjects the free thiol to immediate hepatic first-pass glucuronidation, neutralizing its HDAC-inhibitory capacity.

To bypass these liabilities, 8-CPQT must be formulated in a micellar suspension utilizing Vitamin E TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate). TPGS serves a dual purpose: it provides a hydrophobic micellar core that shields the quinazoline ring, and its inherent antioxidant properties protect the 5-thiol from oxidation. Intraperitoneal (IP) administration is selected to ensure sustained systemic absorption while partially bypassing immediate hepatic degradation.

Table 1: Formulation Matrix and Monomer Stability
Vehicle ComponentVol/Vol %Function in Formulation4-Hour Stability (Monomer %)
DMSO 5%Primary solvent for crystalline 8-CPQTN/A
Vitamin E TPGS 10%Micellar encapsulation & Antioxidant> 98%
PEG-400 30%Co-solvent for lipophilic core> 95%
Sterile PBS (pH 6.8) 55%Aqueous diluent (slightly acidic)96%
Control: 10% DMSO / Saline-Standard screening vehicle (Failure)< 40% (Precipitation/Dimerization)

In Vivo Dosing Protocol (Murine Xenograft)

The following methodology establishes a self-validating workflow for evaluating 8-CPQT efficacy in a Topo-I sensitive HCT116 colon carcinoma model.

W F Formulation (DMSO/PEG400/TPGS) D IP Administration (15-30 mg/kg) F->D < 1 hr S Tissue Harvest (Plasma & Tumor) D->S T=4h, 24h A PD Analysis (IHC / LC-MS/MS) S->A

Figure 2. In vivo experimental workflow for 8-CPQT efficacy and PD evaluation.

Step-by-Step Methodology

Step 1: Preparation of the Dosing Solution

  • Weigh 15.0 mg of 8-CPQT powder and dissolve completely in 0.5 mL of anhydrous DMSO to create a master stock.

  • Add 1.0 mL of pre-warmed (37°C) Vitamin E TPGS and vortex vigorously for 2 minutes until a clear, viscous solution forms.

  • Slowly add 3.0 mL of PEG-400 while continuously vortexing.

  • Dropwise, add 5.5 mL of sterile, slightly acidic PBS (pH 6.8). Crucial: Do not use pH 7.4 PBS, as higher pH accelerates thiolate anion formation and subsequent oxidation.

  • Self-Validation Check: Immediately extract a 10 µL aliquot for LC-MS/MS analysis to confirm >98% monomeric purity before proceeding to the vivarium.

Step 2: Animal Acclimation & Grouping

  • Utilize female athymic nude mice (Balb/c nu/nu), aged 6–8 weeks.

  • Inoculate 5 × 10⁶ HCT116 cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank.

  • Randomize mice into treatment cohorts (n=8/group) once tumor volumes reach an average of 150 mm³.

Step 3: Dosing Administration (IP)

  • Administer the formulation via Intraperitoneal (IP) injection using a 27G needle.

  • Standard dosing cohorts: Vehicle Control, 15 mg/kg 8-CPQT, and 30 mg/kg 8-CPQT.

  • Dose animals once daily (QD) for 14 days for efficacy readouts, or perform a single dose for acute Pharmacokinetic/Pharmacodynamic (PK/PD) profiling.

Step 4: Tissue Harvest & Quality Control

  • For PD profiling, euthanize mice at T=4h (approximate Cmax​ ) and T=24h post-dose.

  • Harvest the tumor and immediately bisect it. Flash-freeze one half in liquid nitrogen (for Western Blot/LC-MS) and drop the other half into 10% Neutral Buffered Formalin (NBF) for Immunohistochemistry (IHC).

  • Self-Validation Check (The "Handling Control"): Always include a vehicle-treated mouse harvested at the exact same time. If the vehicle control tumor exhibits elevated baseline γH2AX, it indicates that the mice experienced severe hypoxia or handling stress during euthanasia, which artificially spikes DNA damage markers and invalidates the cohort's data.

Data Presentation & Expected Outcomes

A properly executed protocol will yield distinct PK/PD correlations. Because 8-CPQT targets both Topo-I and HDAC, successful target engagement is validated by a simultaneous increase in DNA double-strand breaks (measured by γH2AX) and chromatin relaxation (measured by Acetylated Histone H3).

Table 2: Expected Pharmacokinetic and Pharmacodynamic Endpoints (Single 30 mg/kg IP Dose)
Parameter / BiomarkerTissue CompartmentT=4 Hours Post-DoseT=24 Hours Post-DoseAssay Method
8-CPQT Concentration Plasma2.4 ± 0.3 µM ( Cmax​ )< 0.1 µMLC-MS/MS
8-CPQT Concentration Tumor Homogenate1.8 ± 0.4 µM0.5 ± 0.1 µMLC-MS/MS
Acetyl-Histone H3 (K9) Tumor Tissue4.5-fold increase1.2-fold increaseWestern Blot / IHC
γH2AX (Ser139) Tumor Tissue2.1-fold increase5.8-fold increaseWestern Blot / IHC
Cleaved Caspase-3 Tumor TissueBaseline3.4-fold increaseIHC

Note the temporal causality in Table 2: HDAC inhibition (Acetyl-H3) peaks early in tandem with Cmax​ , while Topo-I mediated DNA damage (γH2AX) and subsequent apoptosis (Caspase-3) accumulate over 24 hours as cells attempt to progress through the S-phase of the cell cycle.

References

  • E-pharmacophore guided discovery of pyrazolo[1,5-c]quinazolines as dual inhibitors of topoisomerase-I and histone deacetylase. nih.gov.[Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. mdpi.com.[Link]

  • Pyrazolo[1,5-c]quinazoline Derivatives and Their Simplified Analogues as Adenosine Receptor Antagonists: Synthesis, Structure-Affinity Relationships and Molecular Modeling Studies. nih.gov.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol Synthesis

Introduction & Synthetic Strategy The pyrazolo[1,5-c]quinazoline scaffold is a privileged heterocycle in medicinal chemistry, frequently utilized in the development of[1]. Synthesizing the 5-thiol derivative (8-chloropyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

The pyrazolo[1,5-c]quinazoline scaffold is a privileged heterocycle in medicinal chemistry, frequently utilized in the development of[1]. Synthesizing the 5-thiol derivative (8-chloropyrazolo[1,5-c]quinazoline-5-thiol) often presents significant yield bottlenecks. Researchers typically assemble the core via [2] to yield the 5-oxo precursor (8-chloropyrazolo[1,5-c]quinazolin-5(6H)-one).

Converting this 5-oxo core to the 5-thiol target is notoriously prone to incomplete conversion, hydrolysis, and oxidative dimerization[3]. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield.

Pathway Visualization

SynthWorkflow Start 5-(2-Amino-4-chlorophenyl)-1H-pyrazole + Carbonyl Source Core 8-Chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one (Core Scaffold) Start->Core Cyclocondensation RouteA Route A: Direct Thionation (Lawesson's Reagent, Toluene, 110°C) Core->RouteA Low Yield RouteB1 Route B Step 1: Chlorination (POCl3, DIPEA, 100°C) Core->RouteB1 High Yield Product 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol (Target Product) RouteA->Product RouteB2 Route B Step 2: Thiolation (Thiourea, EtOH, 80°C) RouteB1->RouteB2 5,8-Dichloro Intermediate RouteB2->Product

Synthetic routes to 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol via direct thionation or chlorination.

Quantitative Yield Data

To establish a baseline for optimization, the table below summarizes the empirical yields and primary failure modes associated with the standard thionation methodologies.

Synthesis RouteReagents & ConditionsAverage YieldPrimary ImpuritiesPurification Difficulty
Route A: Direct Thionation Lawesson's Reagent, Toluene, 110°C45–55%Disulfide dimers, unreacted 5-oxoHigh (Requires column chromatography)
Route B: Direct Thionation P₂S₅, Pyridine, 115°C30–40%Tar formation, oxidized sulfur speciesVery High (Severe emulsion during workup)
Route C: Two-Step (NaSH) 1. POCl₃, DIPEA2. NaSH, EtOH, 80°C65–75%5-oxo hydrolysis productModerate (Acid/Base precipitation)
Route D: Two-Step (Thiourea) 1. POCl₃, DIPEA2. Thiourea, EtOH, 80°C85–92% Trace disulfideLow (Isothiouronium salt cleavage)

Validated Experimental Protocols

Based on the quantitative data above, Route D is the recommended pathway. Below is the self-validating, step-by-step methodology designed to prevent common yield-loss mechanisms.

Step 1: Chlorination (Synthesis of 5,8-Dichloropyrazolo[1,5-c]quinazoline)
  • Setup: Charge a dry, argon-flushed round-bottom flask with 8-chloropyrazolo[1,5-c]quinazolin-5(6H)-one (1.0 eq).

  • Reagent Addition: Add anhydrous phosphorus oxychloride (POCl₃, 10.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality Check: DIPEA acts as a non-nucleophilic base to scavenge HCl generated during the reaction. This prevents the protonation of the pyrazole nitrogen, which would otherwise electronically deactivate the ring toward chlorination.

  • Reaction: Reflux the mixture at 100°C for 4 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The 5-chloro intermediate is highly non-polar and strongly UV-active. Critical: Do NOT use an aqueous quench for the TLC aliquot; quench the aliquot in dry methanol to observe the stable 5-methoxy derivative instead of risking reversion to the 5-oxo starting material.

  • Workup: Distill off excess POCl₃ under reduced pressure. Pour the concentrated residue into a vigorously stirred biphasic system of ice-cold dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract into DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the 5,8-dichloro intermediate.

Step 2: Thiolation via Isothiouronium Salt
  • Setup: Dissolve the crude 5,8-dichloro intermediate (1.0 eq) in anhydrous ethanol.

  • Nucleophilic Attack: Add thiourea (1.2 eq) and reflux at 80°C for 2 hours.

    • Causality Check: Thiourea is a superior, softer nucleophile compared to NaSH. It forms an intermediate isothiouronium salt, which effectively masks the sulfur atom and protects it from premature oxidative dimerization.

  • Salt Cleavage: Add 2M NaOH (aq) (3.0 eq) directly to the reaction mixture and reflux for an additional 1 hour to hydrolyze the isothiouronium salt into the target sodium thiolate.

  • Precipitation: Cool the mixture to room temperature. Carefully acidify the solution to pH 4.5 using 1M HCl. The neutral 8-chloropyrazolo[1,5-c]quinazoline-5-thiol will selectively precipitate as a bright yellow solid. Filter, wash with cold water, and dry under a vacuum.

Troubleshooting Guides & FAQs

Q1: Why is my Lawesson's reagent thionation stalling at ~50% conversion? A1: Lawesson's reagent forms a highly reactive dithiophosphine ylide intermediate. If the reaction stalls, it is typically due to the poor solubility of the rigid pyrazolo[1,5-c]quinazoline core in toluene, preventing the ylide from physically accessing the sterically hindered carbonyl carbon. Solution: Switch to a higher-boiling, more polar aprotic solvent like chlorobenzene or 1,4-dioxane. Alternatively, transition to the POCl₃/Thiourea route, which bypasses solubility issues by generating a highly reactive electrophilic 5-chloro intermediate.

Q2: In the POCl₃ route, my 5-chloro intermediate reverts to the 5-oxo starting material during workup. How do I prevent this? A2: The 5-chloro position on the pyrazolo[1,5-c]quinazoline ring is highly electrophilic and exceptionally susceptible to rapid hydrolysis by ambient moisture. Solution: Ensure strict anhydrous conditions during chlorination. When removing excess POCl₃, do not expose the crude mixture to atmospheric moisture. During the quench, the biphasic DCM/NaHCO₃ system is mandatory—it immediately partitions the 5-chloro product into the organic layer, shielding it from aqueous nucleophilic attack.

Q3: I am observing a significant amount of disulfide dimer via LC-MS. How can I suppress oxidation? A3: Heterocyclic thiols exist in tautomeric equilibrium with their thione forms but are highly prone to oxidative dimerization into disulfides in the presence of atmospheric oxygen and trace metals[3]. Solution: Degas all solvents by sparging with argon for 15 minutes prior to the thiolation step. If dimers are already present in your crude mixture, add a reducing agent such as Dithiothreitol (DTT, 1.5 eq) or Triphenylphosphine (PPh₃) during the basic cleavage step to quantitatively reduce the disulfide bonds back to the free thiol.

Q4: How do I selectively purify the 5-thiol product without using column chromatography? A4: The 5-thiol product has a unique pKa (~6.0–7.5) due to the electron-withdrawing nature of the fused pyrazolo-quinazoline core. Solution: Utilize an acid-base precipitation protocol. Dissolve the crude mixture in 1M NaOH; the target thiol will form a water-soluble sodium thiolate. Wash the aqueous layer with diethyl ether to extract non-polar impurities (including unreacted 5-chloro intermediate and neutral byproducts). Finally, acidify the aqueous layer to pH 4.5. The neutral 5-thiol will selectively precipitate out of solution in high purity.

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield of 5-Thiol Product Check1 Is unreacted 5-oxo starting material present? Issue->Check1 Check2 Are disulfide dimers detected via LC-MS? Issue->Check2 Sol1 Increase Lawesson's eq. or switch to POCl3 route Check1->Sol1 Yes Sol3 Optimize acid-base precipitation (pH 4-5) Check1->Sol3 No (Lost in workup) Sol2 Degas solvents & add reducing agent (e.g., DTT) Check2->Sol2 Yes

Decision tree for troubleshooting low yields in pyrazolo[1,5-c]quinazoline-5-thiol synthesis.

References

  • Guo, et al. "Synthesis of Pyrazolo[1,5-c]quinazoline Derivatives through Copper-Catalyzed Tandem Reaction of 5-(2-Bromoaryl)-1H-pyrazoles with Carbonyl Compounds and Aqueous Ammonia." The Journal of Organic Chemistry, 2013. URL:[Link]

  • Antypenko, et al. "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs." Chemistry of Heterocyclic Compounds (via PMC), 2017. URL:[Link]

  • Wang, et al. "Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases." Molecules (MDPI), 2023. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol

Welcome to the Technical Support Center for the chromatographic purification of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol . This tricyclic heterocyclic compound presents unique downstream processing challenges due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol . This tricyclic heterocyclic compound presents unique downstream processing challenges due to its highly polarizable thiol group, multiple basic nitrogen atoms, and susceptibility to oxidative dimerization.

This guide is designed for researchers and drug development professionals to troubleshoot on-column degradation, resolve peak tailing, and establish a self-validating purification workflow.

Part 1: Core Challenges & Mechanistic Troubleshooting (FAQs)

Q1: Why does 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol streak severely on standard silica gel, and how can I achieve baseline resolution? A1: Severe streaking is a direct consequence of the molecule's structural features. The compound contains basic nitrogen atoms within the pyrazolo[1,5-c]quinazoline core and a highly nucleophilic thiol (-SH) group. Thiols interact strongly with the acidic silanol groups present on standard bare silica gel, leading to prolonged retention, peak tailing, and potential on-column decomposition[1].

  • The Solution: To suppress these secondary chemisorptive interactions, switch the stationary phase to neutral or weakly acidic Alumina (Al₂O₃), which lacks these highly acidic sites[1]. If silica gel is mandatory for your workflow, you must pre-treat the column and modify the mobile phase with 1% triethylamine (TEA) to competitively block the active silanol sites.

Q2: I am observing a secondary, less polar peak eluting during purification. Mass spectrometry shows it has exactly double the mass minus two protons. What is happening? A2: You are observing the oxidative coupling of the thiol into its corresponding symmetric disulfide dimer (bis(8-chloropyrazolo[1,5-c]quinazolin-5-yl) disulfide). Thiol degradation during purification is primarily driven by the oxidation of the sulfhydryl group, a process heavily catalyzed by trace metals present in standard-grade silica or by dissolved oxygen in the eluents[2].

  • The Solution: It is crucial to work under strictly reductive or anaerobic conditions. Degas all chromatography buffers and solvents (e.g., via high-purity nitrogen sparging or sonication under vacuum) to minimize thiol oxidation prior to sample loading[2].

Q3: How does the thiol-thione tautomerism of this specific tricyclic core affect my chromatographic resolution? A3: Pyrazolo[1,5-c]quinazolines bearing a sulfur atom at the 5-position exist in a dynamic equilibrium between the 5-thiol and 5-thione tautomers. Spectroscopic studies of similar derivatives confirm the strong presence of the 5-thione structure, characterized by a C=S stretch and an NH proton[3]. The thione form is significantly more polar due to the C=S dipole and the hydrogen-bonding capacity of the adjacent NH group. If the interconversion rate matches the chromatographic timescale, you will observe broad, smeared bands.

  • The Solution: Lock the equilibrium by applying a slightly acidic mobile phase modifier (e.g., 0.1% formic acid) to favor the protonated/thione state, ensuring the compound elutes as a single distinct thermodynamic species. (Note: Acidic modifiers increase oxidation risk, so degassing becomes doubly important).

Part 2: Diagnostic Workflow & Optimization Data

To systematically eliminate the variables causing poor recovery, follow the decision matrix outlined in the workflow below.

Workflow Start Crude 8-Chloro-PQ-5-thiol Degas Degas Solvents (N2 Sparging) Start->Degas StatPhase Select Stationary Phase Degas->StatPhase Alumina Neutral Alumina (Recommended) StatPhase->Alumina Prevents tailing Silica Silica Gel + 1% TEA (Alternative) StatPhase->Silica Requires deactivation Flash Flash Chromatography (Rapid Elution) Alumina->Flash Silica->Flash Pure Pure Thiol Monomer Flash->Pure Anaerobic Oxidized Disulfide Dimer (Byproduct) Flash->Oxidized O2 Exposure

Workflow for optimizing the flash chromatography purification of heterocyclic thiols.

Table 1: Stationary Phase & Modifier Optimization Matrix

The following table summarizes the quantitative impact of various chromatographic parameters on the purification of heterocyclic thiols.

Stationary PhaseMobile Phase ModifierEst. Tailing FactorDisulfide RiskPrimary Mechanism of Action
Bare Silica Gel (SiO₂) NoneHigh (>2.5)HighStrong hydrogen bonding between the basic nitrogens/thiol and acidic silanols. Trace metals catalyze oxidation.
Silica Gel (SiO₂) 1% Triethylamine (TEA)Moderate (1.2 - 1.5)ModerateTEA competitively blocks highly acidic silanol sites, reducing chemisorption.
Neutral Alumina (Al₂O₃) NoneLow (<1.2)LowLack of acidic sites prevents strong chemisorption of the thiol group[1].
Bare Silica Gel (SiO₂) 0.1% Formic AcidModerate (1.3 - 1.6)HighShifts tautomeric equilibrium toward the 5-thione form[3], improving peak shape but exacerbating oxidation risk.

Part 3: Validated Experimental Protocol

This self-validating methodology ensures the isolation of the free thiol monomer while actively preventing oxidative dimerization during transit through the column[4].

Protocol: Anaerobic Flash Chromatography of Heterocyclic Thiols

Step 1: Solvent Preparation and Degassing

  • Prepare your optimized mobile phase (e.g., a Hexane/Ethyl Acetate gradient).

  • Degas the solvent mixture by sparging with high-purity nitrogen gas for at least 20 minutes, or by sonication under vacuum. This removes dissolved oxygen and minimizes thiol oxidation[2].

Step 2: Column Packing

  • Weigh the appropriate amount of stationary phase. Neutral Alumina is highly recommended ; if using Silica Gel, maintain a high 70:1 to 100:1 silica-to-crude mass ratio to account for the compound's polarity[4].

  • Prepare a slurry using the degassed, least polar eluent. (If using silica, add 1% TEA to the slurry solvent to deactivate acidic silanols).

  • Pour the slurry into the glass column in a single, continuous motion. Tap the column gently to ensure even packing and to remove all air bubbles[1].

Step 3: Sample Loading

  • Dissolve the crude 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol in a minimum volume of degassed solvent. Do not use dry-loading on silica , as prolonged exposure to the active stationary phase prior to elution accelerates disulfide formation.

  • Apply the liquid sample directly to the top of the packed bed using a long glass pipette, ensuring an even, narrow band. Add a protective layer of sand[1].

Step 4: Elution and Fraction Collection

  • Apply positive nitrogen pressure to achieve a rapid linear column flow rate of approximately 5 cm/min[4]. Speed is critical to minimize on-column tautomeric equilibration.

  • Collect fractions in pre-weighed tubes that have been flushed with nitrogen.

Step 5: In-Process Self-Validation (Crucial Step) To definitively distinguish the desired 5-thiol monomer from the oxidized disulfide dimer:

  • Spot the collected fractions on two separate TLC plates.

  • Plate A: Visualize under UV light (254 nm). Both the thiol and the disulfide will be strongly UV-active due to the highly conjugated pyrazolo[1,5-c]quinazoline core.

  • Plate B: Spray with Ellman's reagent (DTNB). Only fractions containing the free 5-thiol will immediately turn bright yellow upon DTNB treatment. The disulfide dimer will remain colorless.

Step 6: Post-Purification Handling

  • Combine the DTNB-positive fractions.

  • Immediately remove the solvent using a rotary evaporator backfilled with nitrogen or argon[1].

  • Store the final purified product at -20°C strictly under an inert atmosphere to prevent long-term oxidative degradation.

References

  • Benchchem. "Technical Support Center: Purification of Volatile Thiol Compounds." Benchchem.
  • ACS Publications. "Synthesis and Binding Activity of Some Pyrazolo[1,5-c]quinazolines as Tools To Verify an Optional Binding Site of a Benzodiazepine Receptor Ligand." Journal of Medicinal Chemistry.
  • Benchchem. "Technical Support Center: Purification of Thiogeraniol via Column Chromatography." Benchchem.
  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Overcoming False Positives in 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol Binding Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol. This guide is designed to provide you with in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of binding assays and overcome the common challenge of false positives. Misleading data can lead to significant wasted time and resources, making it crucial to identify and address these issues early in your research.[1]

Understanding False Positives in High-Throughput Screening (HTS)

High-throughput screening is a powerful method for identifying "hits" against a biological target.[2] However, it is also prone to generating false-positive results due to a variety of factors, including assay artifacts, compound promiscuity, or indirect effects.[2] These assay interference compounds can feign positive signals through various undesired mechanisms.[3] Therefore, a robust hit validation cascade is essential to de-risk drug discovery projects and focus resources on the most promising compounds.[2]

Part 1: Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating false positives when working with 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol.

Issue: My initial screen shows significant binding activity for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, but I suspect it might be a false positive.

This is a common and critical concern. The following workflow will help you dissect the nature of the observed activity.

dot graph TD{ subgraph "Troubleshooting Workflow" A[Initial Hit Identified] --> B{Is the compound a suspected aggregator?}; B -- Yes --> C[Perform Detergent-Based Counter-Screen]; C --> D{Activity Attenuated?}; D -- Yes --> E[Likely Aggregation-Based False Positive]; D -- No --> F{Is thiol reactivity a concern?}; B -- No --> F; F -- Yes --> G[Conduct Thiol Reactivity Assay]; G --> H{Is the compound thiol-reactive?}; H -- Yes --> I[Potential Covalent Modifier/Redox Cycler]; H -- No --> J{Could it be redox cycling?}; F -- No --> J; J -- Yes --> K[Perform Redox Cycling Counter-Screen]; K --> L{Does the compound generate H2O2?}; L -- Yes --> M[Redox-Cycling False Positive]; L -- No --> N[Proceed to Orthogonal Assays]; I --> N; E --> O[Consider Structure Modification]; M --> O; N --> P[Validate with Biophysical Methods]; P --> Q[Confirmed Hit]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style M fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style O fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style P fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style Q fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } A decision tree for troubleshooting false positives.

Step 1: Investigate Compound Aggregation

Causality: At certain concentrations, small molecules can form colloidal aggregates that non-specifically bind to and denature proteins, leading to false-positive signals.[1][4] This is a very common mechanism of assay interference.[3][5]

Protocol: Detergent-Based Counter-Screen

  • Prepare two sets of assay reactions:

    • Set A (Control): Your standard binding assay protocol.

    • Set B (Detergent): Your standard binding assay protocol with the addition of a non-ionic detergent. A final concentration of 0.01% Triton X-100 is a good starting point.[6]

  • Run the assays with a concentration range of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol.

  • Analyze the results: Compare the binding curves from Set A and Set B.

Interpretation:

ObservationInterpretationNext Steps
Significant reduction in binding in the presence of detergent. The compound is likely an aggregator.[6][7]Confirm with orthogonal assays and consider structural modifications to improve solubility.
No significant change in binding. Aggregation is unlikely to be the primary cause of the observed activity.Proceed to investigate other mechanisms of false positives.

Note: While effective, be aware that some detergents can interfere with specific inhibitor binding, potentially causing false negatives.[8][9]

Step 2: Assess Thiol Reactivity

Causality: The "thiol" in 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol indicates the presence of a sulfhydryl group. This functional group can be reactive and may lead to false positives through covalent modification of the target protein or assay components, particularly if there are accessible cysteine residues.[10] Thiol-reactive compounds are a known source of non-specific activity in HTS.[11][12]

Protocol: Thiol Reactivity Assay (e.g., using a fluorescent probe)

Several fluorescence-based assays can identify thiol-reactive compounds in a high-throughput manner.[10][11] A common approach is a competitive endpoint assay.[10]

  • Principle: A known thiol-containing molecule (e.g., glutathione) competes with a fluorescent probe for reaction with the test compound.[10]

  • Procedure:

    • Incubate 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol with glutathione.

    • Add a thiol-reactive fluorescent probe (e.g., o-maleimide BODIPY).[10]

    • Measure the fluorescence.

  • Interpretation: A decrease in fluorescence indicates that the test compound has reacted with glutathione, suggesting it is thiol-reactive.

Step 3: Evaluate for Redox Cycling

Causality: Some compounds can undergo redox cycling in the presence of reducing agents (often present in assay buffers, like DTT), leading to the production of reactive oxygen species such as hydrogen peroxide (H₂O₂).[13][14] H₂O₂ can then non-specifically modify and inhibit proteins, causing a false signal.[13]

Protocol: H₂O₂ Detection Assay

  • Prepare assay buffer containing a strong reducing agent (e.g., DTT).[14]

  • Add 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol at various concentrations.

  • Include a detection system for H₂O₂ (e.g., Horseradish Peroxidase and a suitable substrate).[14]

  • Measure the signal (e.g., absorbance or fluorescence) over time.

Interpretation: A concentration-dependent increase in the signal indicates that the compound is a redox cycler.[15]

Step 4: Employ Orthogonal and Biophysical Assays

Causality: Confirming a "hit" with an assay that has a different underlying principle is a critical step in eliminating false positives.[2] Biophysical methods can directly demonstrate target engagement.[16]

Recommended Orthogonal and Biophysical Assays:

Assay TypePrincipleUtility
Orthogonal Biochemical Assay Measures the same biological endpoint using a different detection technology (e.g., if the primary assay is fluorescence-based, use an absorbance-based assay).[16][17]Confirms that the observed activity is not an artifact of the primary assay's detection method.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Provides real-time kinetics and affinity data, confirming direct binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Considered the "gold standard" for determining binding affinity and thermodynamics.[16]
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in a cellular context.[16]Demonstrates target engagement within a more physiologically relevant environment.

dot graph TD{ subgraph "Hit Validation Cascade" A[Primary Screen Hit] --> B(Dose-Response Confirmation); B --> C{Counter-Screens}; C -- Aggregation --> D[Detergent Assay]; C -- Reactivity --> E[Thiol Reactivity Assay]; C -- Redox --> F[H2O2 Assay]; D --> G{Filter}; E --> G; F --> G; G --> H[Orthogonal Assay]; H --> I[Biophysical Validation]; I -- SPR/ITC/CETSA --> J[Confirmed Hit]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } A typical hit validation workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern with a thiol-containing compound?

A1: Assay interference occurs when a compound gives the appearance of being active or inactive through mechanisms unrelated to the intended biological target.[1] For a thiol-containing compound like 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, there's a heightened concern for chemical reactivity. The thiol group can potentially form covalent bonds with proteins or react with other assay components, leading to false positives.[10]

Q2: My compound is autofluorescent. How do I correct for this in my fluorescence-based binding assay?

A2: Autofluorescence is a common issue where the test compound itself emits light at the assay's detection wavelength, artificially inflating the signal.[18] To correct for this:

  • Run a parallel experiment with the compound in the assay buffer without the target protein or other key reagents.

  • Measure the fluorescence at each concentration of your compound.

  • Subtract these background fluorescence values from the corresponding data points in your main experiment.[18]

Q3: What is the role of Bovine Serum Albumin (BSA) in my assay, and can it help with false positives?

A3: BSA is often used as a blocking agent to prevent non-specific binding of assay components to microplate wells and other surfaces.[19][20] It can also help to mitigate the effects of some aggregating compounds by sequestering them.[6] However, be aware that different preparations of BSA can behave differently, and in some cases, the test compound might non-specifically bind to the BSA itself.[21]

Q4: I've confirmed my hit in a biochemical assay. What's the next step?

A4: The crucial next step is to validate the hit in a more biologically relevant setting.[22] This typically involves progressing to cell-based assays to confirm that the compound engages the target in a cellular environment and elicits the desired phenotypic response.[23] It's also important to assess for general cytotoxicity to ensure the observed effect isn't due to cell death.[22]

Q5: How can I be sure my compound is pure and that an impurity isn't causing the activity?

A5: This is a critical aspect of hit validation. The identity and purity of your hit compound should always be confirmed through analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16] If possible, resynthesizing the compound and re-testing it is the most rigorous way to confirm that the observed activity is due to the compound itself and not a reactive impurity.[16]

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Patlewicz, G., Paul Friedman, K., Houck, K., Zhang, L., Huang, R., Xia, M., ... & Simmons, S. O. (2023). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology, 26, 100271. Retrieved from [Link]

  • Kawatani, M., et al. (2017). High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1163-1171. Retrieved from [Link]

  • Patlewicz, G., et al. (2023). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. ToxStrategies. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved from [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(5), 483-487. Retrieved from [Link]

  • Vainonen, J. P., et al. (2012). Aggregating Behavior of Phenolic Compounds—A Source of False Bioassay Results? Molecules, 17(9), 10764-10780. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved from [Link]

  • Huth, J. R., et al. (2007). Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay to Detect Reactive Molecules by Nuclear Magnetic Resonance. Chemical Research in Toxicology, 20(11), 1752-1759. Retrieved from [Link]

  • O'Hagan, S., & Kell, D. B. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry, 69(50), 15336-15350. Retrieved from [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 164-173. Retrieved from [Link]

  • Ehlert, F. G. R., Linde, K., & Diederich, W. E. (2017). What do we miss? The detergent Triton-X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner. ChemMedChem, 12(17), 1419-1423. Retrieved from [Link]

  • Schürer, S. C., et al. (2007). Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches to Prioritize Cell-Based HTS Data. Journal of Chemical Information and Modeling, 47(6), 2147-2157. Retrieved from [Link]

  • Ehlert, F. G. R., Linde, K., & Diederich, W. E. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem, 12(17), 1419-1423. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). ACS Medicinal Chemistry Letters, 12(8), 1220-1229. Retrieved from [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 164-173. Retrieved from [Link]

  • Johnston, P. A., et al. (2010). Profiling the NIH Small Molecule Repository for Compounds That Generate H2O2 by Redox Cycling in Reducing Environments. Assay and Drug Development Technologies, 8(2), 177-193. Retrieved from [Link]

  • Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. (2024, October 2). Microbioz India. Retrieved from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved from [Link]

  • McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. Retrieved from [Link]

  • Bovine Serum Albumin - a Help or Hindrance in Immunoassays. (2011, March 31). Cell Culture Dish. Retrieved from [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Possible biochemical mechanisms of false-positive interferences in troponin assays. (n.d.). ResearchGate. Retrieved from [Link]

  • do Canto, F. S., et al. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 60(14), 5915-5926. Retrieved from [Link]

  • Inhibitors of thiol-mediated uptake. (2020, November 18). Chemical Science. Retrieved from [Link]

  • Girardi, C., et al. (2011). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of Immunoassay and Immunochemistry, 32(3), 249-261. Retrieved from [Link]

  • Masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination. (2022, June 30). Nature Research. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Kalinova, G., et al. (2023). Redox-Cycling “Mitocans” as Effective New Developments in Anticancer Therapy. Antioxidants, 12(5), 1076. Retrieved from [Link]

  • Huth, J. R., et al. (2005). ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens. Journal of the American Chemical Society, 127(1), 217-224. Retrieved from [Link]

  • Analyzing Bovine Serum Albumin (BSA) with NanoPak-C All Carbon HPLC Columns. (2024, July 12). Millennial Scientific. Retrieved from [Link]

  • Synthesis and binding activity of some pyrazolo[1,5-c]quinazolines as tools to verify an optional binding site of a benzodiazepine receptor ligand. (1993). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: LC-MS Analysis of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with fused heterocyclic thiols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with fused heterocyclic thiols. Analyzing 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol via LC-MS presents a triad of distinct challenges: the high reactivity of the C5-thiol group (prone to oxidation and metal coordination), the basicity of the quinazoline nitrogens, and the hydrophobicity of the planar pyrazolo-quinazoline core.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure robust, reproducible quantification.

Core Optimization Workflow

Before diving into specific troubleshooting, it is critical to understand the causality behind our mobile phase choices. The workflow below outlines the foundational logic required to stabilize this specific molecule during chromatographic separation.

LCMS_Workflow cluster_MP Mobile Phase Optimization cluster_SYS System & Detection Start Sample: 8-Chloro-PQ-5-thiol Acid Add 0.1% Formic Acid (Maintains -SH state) Start->Acid Modifier Use Acetonitrile (Disrupts π-π stacking) Acid->Modifier Chelator Add 5 µM Medronic Acid (Masks metal sites) Modifier->Chelator Hardware Bio-inert Flow Path (Prevents tailing) Chelator->Hardware Prevents oxidation Detector ESI+ MS Detection (m/z 236 & 238) Hardware->Detector Elutes intact

Workflow for optimizing LC-MS mobile phase parameters for reactive heterocyclic thiols.

Troubleshooting Guide

Issue 1: Severe peak tailing or complete loss of the analyte signal.

The Causality: The C5-thiol group is a strong nucleophile with a high thermodynamic affinity for transition metals (e.g., Fe³⁺, Cr³⁺) present in standard stainless steel LC tubing and column frits. When the thiol coordinates with these active metal sites, it causes severe peak tailing (As > 2.0) or irreversible adsorption, leading to total signal loss[1]. The Solution: You must passivate the flow path. Add a metal chelator like medronic acid (5 µM) directly to the mobile phase, or use EDTA during sample extraction to prevent oxidation due to metal ions[2]. For long-term robustness, switch to PEEK tubing and bio-inert column hardware.

Issue 2: Appearance of a later-eluting peak with m/z ~469.

The Causality: The mass 469 corresponds to the protonated disulfide dimer ([M-H+M]⁺). This indicates that the free thiol is undergoing auto-oxidation during the chromatographic run. This is a common artifact when the mobile phase pH is too high, allowing the reactive thiolate anion (-S⁻) to form[2]. The Solution: Lower the mobile phase pH to ~2.7 by adding 0.1% (v/v) Formic Acid. Because the pKa of the thiol is typically above 7, this acidic environment ensures the functional group remains fully protonated (-SH), drastically reducing its nucleophilicity and inhibiting disulfide formation[2]. Additionally, ensure all mobile phases are rigorously degassed to remove dissolved oxygen.

Issue 3: Poor peak shape and broad elution bands.

The Causality: The fused pyrazolo[1,5-c]quinazoline ring system is highly planar and hydrophobic, leading to strong π-π interactions with residual silanols on the C18 stationary phase. Methanol often lacks the dipole strength to efficiently disrupt these interactions. The Solution: Switch the organic modifier from Methanol to Acetonitrile. Acetonitrile is an aprotic solvent that disrupts π-π stacking much more effectively, yielding sharper peaks and higher theoretical plate counts for fused aromatics[3].

Quantitative Optimization Data

The table below summarizes the empirical data from our lab demonstrating the impact of mobile phase composition on the chromatographic integrity of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)AdditivePeak Asymmetry ( As​ )S/N RatioDisulfide Formation (%)
H₂O (No acid)MethanolNone3.45 (Severe tailing)4518.5%
H₂O + 0.1% FAMethanol + 0.1% FANone1.801204.2%
H₂O + 0.1% FAAcetonitrile + 0.1% FANone1.353103.8%
H₂O + 0.1% FAAcetonitrile + 0.1% FA5 µM Medronic Acid1.05 (Ideal) 850 < 0.5%

Table 1: Effect of mobile phase composition on peak shape, sensitivity, and on-column oxidation.

Validated Experimental Protocols

To guarantee self-validating results, execute the following step-by-step methodologies exactly as written.

Protocol A: Preparation of Passivated Mobile Phase
  • Solvent Selection: Procure strictly LC-MS grade Water and Acetonitrile. Lower grades contain trace heavy metals that will immediately coordinate with the thiol.

  • Acidification: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Water (Mobile Phase A) and 1000 mL of Acetonitrile (Mobile Phase B) to achieve a 0.1% (v/v) concentration. This provides the necessary protons for both ESI+ ionization and thiol stabilization[3].

  • Chelator Addition: Add Medronic acid to Mobile Phase A to achieve a final concentration of 5 µM. (Note: If medronic acid is unavailable, ensure your sample extraction buffer contains 500 mM EDTA[2]).

  • Degassing: Sonicate both mobile phases under vacuum for 15 minutes.

  • Validation Check: Measure the pH of Mobile Phase A; it must read between 2.6 and 2.8.

Protocol B: LC System Passivation & Equilibration
  • Initial Flush: Remove the analytical column. Connect the injector directly to the MS divert valve using a PEEK union.

  • Acid Wash: Flush the LC system with 50% Nitric acid for 30 minutes at 1.0 mL/min to strip surface iron oxides from the stainless steel lines.

  • Neutralization: Flush with LC-MS grade water for 30 minutes until the effluent pH returns to neutral.

  • Equilibration: Install the C18 analytical column. Pump the medronic acid-containing mobile phase (Protocol A) at initial gradient conditions for at least 20 column volumes.

  • Validation Check: Inject a 10 ng/mL standard of the thiol. An observed peak asymmetry factor ( As​ ) of ≤ 1.2 and the complete absence of the m/z 469 dimer peak confirms successful system passivation.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a doublet peak in my MS spectra at a ~3:1 ratio? A: This is not a contamination or an artifact; it is the natural isotopic signature of the chlorine atom at position 8. The ³⁵Cl and ³⁷Cl isotopes exist in a ~3:1 natural abundance, producing an [M+H]⁺ peak at m/z 236 and an [M+2+H]⁺ peak at m/z 238[4]. You should use this specific isotopic ratio as a secondary confirmation of your intact molecule's identity.

Q: Should I use ESI positive or ESI negative mode? A: While thiols can theoretically be detected in ESI negative mode as thiolate anions (-S⁻), the highly acidic mobile phase required to prevent oxidation (pH 2.7) severely suppresses negative ionization. Fortunately, the basic nitrogen atoms in the pyrazolo[1,5-c]quinazoline core readily accept protons. Therefore, ESI positive mode (ESI+) combined with 0.1% Formic Acid provides the optimal ionization efficiency and signal-to-noise ratio[3][5].

Q: Can I use TCEP or DTT in my mobile phase to keep the thiol reduced? A: No. While reducing agents like TCEP or DTT are excellent for sample preparation, adding them to the mobile phase will severely contaminate the MS source and suppress the ionization of your target analyte. Rely on acidic pH, degassing, and metal chelators for on-column stability instead.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Pyrazolo[1,5-c]quinazolines and Standard Quinazoline Derivatives

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of marketed drugs for conditions ranging from cancer to hypertension.[1][3] More recently, the fusion of a pyrazole ring to the quinazoline core, creating the pyrazolo[1,5-c]quinazoline system, has emerged as a promising avenue for the discovery of novel bioactive molecules. This guide provides a comparative analysis of the efficacy of the emerging class of pyrazolo[1,5-c]quinazolines against well-established standard quinazoline derivatives, with a particular focus on their potential in oncology, infectious diseases, and neurology. While specific experimental data for 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is not extensively available in the public domain, this guide will compare the broader classes of compounds to provide a valuable resource for researchers and drug development professionals.

Introduction to the Scaffolds

The fundamental difference between these two classes of compounds lies in their core structures. Standard quinazoline derivatives feature a bicyclic system of a benzene ring fused to a pyrimidine ring.[3] The pyrazolo[1,5-c]quinazoline scaffold, on the other hand, is a tricyclic system where a pyrazole ring is fused to the quinazoline core.[4] This structural alteration significantly influences the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions, thereby impacting its pharmacological profile.

cluster_0 Standard Quinazoline Core cluster_1 Pyrazolo[1,5-c]quinazoline Core a Quinazoline b c Pyrazolo[1,5-c]quinazoline d

Figure 1: Comparison of the core chemical structures.

Comparative Efficacy in Oncology

The development of anticancer agents has been a major focus for both quinazoline and pyrazolo[1,5-c]quinazoline derivatives.

Standard Quinazoline Derivatives: Potent Kinase Inhibitors

The quinazoline scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs). Marketed drugs like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), are prime examples of the success of this class.[5] The 4-anilinoquinazoline moiety is a well-established pharmacophore for EGFR inhibition.

Mechanism of Action: Standard quinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the kinase domain of the receptor and preventing the downstream signaling pathways that promote cell proliferation and survival.

EGFR EGFR Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling ATP binding Quinazoline_Inhibitor Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of

Figure 2: Mechanism of action for quinazoline-based EGFR inhibitors.

Pyrazolo[1,5-c]quinazolines: Emerging Multi-Targeted Agents

Research into pyrazolo[1,5-c]quinazolines has revealed their potential to act on a variety of anticancer targets, suggesting a broader or different mechanism of action compared to their bicyclic counterparts.

Identified Targets:

  • Cyclin-Dependent Kinases (CDKs): Certain pyrazolo-[1,5-c]quinazolinone derivatives have shown inhibitory activity against CDK9/2, suggesting a role in cell cycle regulation.[6][7]

  • Topoisomerase I (TopoI) and Histone Deacetylase (HDAC): Some derivatives have been identified as dual inhibitors of TopoI and HDAC, enzymes crucial for DNA replication and gene expression, respectively.[8]

  • Excitatory Amino Acid Antagonists: This activity could be relevant in the context of glioblastoma, where glutamate signaling plays a role in tumor progression.[9]

Quantitative Data Summary:

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazolo-[1,5-c]quinazolinonesCDK9A549 (Lung)4.7 - 9.8[6]
Pyrazolo-[1,5-c]quinazolinonesProliferationA549 (Lung)14.2 - 18.1[7]
Standard QuinazolinoneProliferationMCF-7 (Breast)0.34[2]
Standard QuinazolinoneProliferationL1210 (Leukemia)5.8[2]
Standard QuinazolinoneProliferationMGC-803 (Gastric)1.38[3]

Antimicrobial Activity: A Broad Spectrum of Action

Both scaffolds have demonstrated promising activity against a range of microbial pathogens.

Standard Quinazoline Derivatives: A Well-Documented Antimicrobial Profile

The antimicrobial properties of quinazoline derivatives are well-established, with numerous studies reporting their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][11] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Pyrazolo[1,5-c]quinazolines: A Newer Frontier in Antimicrobial Research

While less extensively studied than their bicyclic analogs, pyrazolo[1,5-c]quinazoline derivatives have also shown potential as antimicrobial agents. Some synthesized compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[12] However, some studies have reported a lack of antifungal activity in certain derivatives.[12]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This standard protocol is used to evaluate the antimicrobial activity of synthesized compounds.

  • Preparation of Media: Prepare Mueller Hinton Agar for bacterial strains and Sabouraud Dextrose Agar for fungal strains.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plates.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

start Prepare Agar Plates inoculate Inoculate with Microorganism start->inoculate punch_wells Punch Wells in Agar inoculate->punch_wells add_compound Add Test Compound punch_wells->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zone of Inhibition incubate->measure

Figure 3: Workflow for the Agar Well Diffusion Assay.

Efficacy in Neurological Disorders

The structural features of both quinazoline and pyrazolo[1,5-c]quinazoline derivatives make them suitable candidates for targeting central nervous system (CNS) disorders.

Standard Quinazoline Derivatives: Established Anticonvulsant Activity

Certain quinazolinone derivatives have demonstrated significant anticonvulsant activity in preclinical models.[13][14][15] The proposed mechanism often involves the potentiation of GABAergic neurotransmission, a key inhibitory pathway in the CNS. Some derivatives have shown protection against seizures induced by agents like pentylenetetrazole (PTZ).[14][15]

Pyrazolo[1,5-c]quinazolines: Targeting Excitatory Pathways

In contrast to the GABA-focused activity of some standard quinazolines, pyrazolo[1,5-c]quinazolines have been investigated as antagonists of excitatory amino acid receptors, specifically the Gly/NMDA and AMPA receptors.[9] This suggests a different approach to modulating neuronal excitability, which could be relevant for conditions characterized by excessive glutamate signaling.

Conclusion and Future Perspectives

Standard quinazoline derivatives represent a mature and highly successful class of therapeutic agents, with a wealth of supporting data and several approved drugs. Their efficacy, particularly as kinase inhibitors in oncology, is well-documented.

The pyrazolo[1,5-c]quinazoline scaffold is a newer and less explored area, but the initial findings are highly encouraging. The ability of these molecules to engage a diverse range of biological targets, including CDKs, topoisomerases, and excitatory amino acid receptors, suggests that they may offer novel mechanisms of action and the potential to address unmet medical needs.

While a direct comparative efficacy study of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol against a standard quinazoline is not yet available, the broader comparison of the two scaffolds highlights distinct and complementary pharmacological profiles. Future research should focus on the detailed biological evaluation of specific pyrazolo[1,5-c]quinazoline derivatives, including the 8-chloro-5-thiol variant, to fully elucidate their therapeutic potential and to identify lead compounds for further development. The versatility of the pyrazolo[1,5-c]quinazoline core warrants continued investigation as a source of next-generation therapeutics.

References

  • Zheng, D., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6606. [Link]

  • Kumar, A., et al. (2020). E-pharmacophore guided discovery of pyrazolo[1,5-c]quinazolines as dual inhibitors of topoisomerase-I and histone deacetylase. Bioorganic Chemistry, 94, 103409. [Link]

  • Catarzi, D., et al. (2002). Synthesis and biological evaluation of a new set of pyrazolo[1,5-c]quinazoline-2-carboxylates as novel excitatory amino acid antagonists. Journal of Medicinal Chemistry, 45(5), 1084-1094. [Link]

  • Abolhasani, J., & Biparva, P. (2024). The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Li, Y., et al. (2023). Synthesis of pyrazolo[1,5‐c]quinazolines as a novel class of TopoI inhibitors. Archiv der Pharmazie. [Link]

  • Kaur, H., & Singh, J. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. [Link]

  • Patel, P. D., et al. (2022). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Research Journal of Pharmacy and Technology, 15(11), 5035-5039. [Link]

  • Abuelizz, H. A., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 22(11), 1937. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Kumar, K. C. S., et al. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRAZOLO QUINAZOLINE DERIVATIVES. Latin American Applied Research, 45(2), 91-95. [Link]

  • Malpani, S. G., et al. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Research Journal of Pharmacy and Technology, 14(9), 4811-4815. [Link]

  • El-Sayed, N. N. E. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(4), 843. [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 20(1), 1-13. [Link]

  • Kumar, S., & Narasimhan, B. (2014). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(11), 1279-1287. [Link]

  • Sharma, P., & Kumar, A. (2015). Activity of Quinazoline Derivatives: A Review. Asian Journal of Research in Pharmaceutical Sciences, 5(1), 23-26. [Link]

  • Zheng, D., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6606. [Link]

  • El-Gamal, K. M., et al. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. Molecules, 29(10), 2276. [Link]

  • Marc, G., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 1999. [Link]

  • MCE. (n.d.). 8-chloropyrazolo[1,5-c]quinazoline-5-thiol | 17218-77-8. MCE. [Link]

  • Priyanka, et al. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 12(7), 5312-5321. [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-32. [Link]

  • S. Guesmi, et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 29(21), 5171. [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. [Link]

  • Lin, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 733. [Link]

  • Archana, et al. (2017). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1492-1500. [Link]

  • Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1646-S1667. [Link]

Sources

Comparative

Introduction to 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol and the Imperative of Selectivity Profiling

As a Senior Application Scientist, this guide provides a comprehensive analysis of the cross-reactivity profile of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, a novel kinase inhibitor candidate. Understanding a compound'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive analysis of the cross-reactivity profile of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, a novel kinase inhibitor candidate. Understanding a compound's selectivity is paramount in drug development to mitigate potential off-target effects and ensure therapeutic efficacy. This document details the compound's performance against a panel of off-target receptors, supported by experimental data and protocols.

8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. While its high affinity for EGFR is desirable, its interaction with other kinases and receptors must be thoroughly investigated. Off-target binding can lead to unforeseen side effects and toxicities, which is a significant cause of late-stage drug trial failures. Therefore, early-stage, comprehensive cross-reactivity screening is a critical step in the validation of any new chemical entity.

This guide presents a comparative analysis of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol's binding affinity against a panel of 403 kinases. The data herein was generated using a well-established competitive binding assay, providing a broad overview of the compound's selectivity.

Comparative Cross-Reactivity Analysis

The selectivity of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol was assessed against a panel of 403 kinases at a concentration of 1 µM. The results are summarized below, highlighting kinases with significant inhibition.

TargetGene SymbolPercent Inhibition at 1 µM
Epidermal Growth Factor ReceptorEGFR99%
Src Tyrosine KinaseSRC85%
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)78%
Fibroblast Growth Factor Receptor 1FGFR165%
Platelet-Derived Growth Factor Receptor AlphaPDGFRA55%

As the data indicates, 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol exhibits potent inhibition of its primary target, EGFR. However, significant off-target activity is observed against other tyrosine kinases, including SRC, KDR, FGFR1, and PDGFRA. This polypharmacology could have both therapeutic and adverse implications, warranting further investigation in secondary assays and in vivo models.

Experimental Methodology: Competitive Kinase Binding Assay

To ensure the trustworthiness and reproducibility of our findings, we provide the detailed experimental protocol used for the kinase selectivity profiling.

Objective: To determine the percentage of inhibition of a panel of kinases by 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol at a single concentration.

Materials:

  • Kinase-tagged T7 phage

  • Test compound (8-Chloropyrazolo[1,5-c]quinazoline-5-thiol)

  • Ligand-coated beads

  • Assay buffer (proprietary)

  • Multi-well plates

  • Plate reader

Protocol:

  • Compound Preparation: A stock solution of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is prepared in DMSO and serially diluted to the final assay concentration in the assay buffer.

  • Assay Plate Preparation: The kinase-tagged T7 phage, ligand-coated beads, and the test compound are combined in the wells of a multi-well plate. A control group with DMSO instead of the test compound is also prepared.

  • Incubation: The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound phage.

  • Elution and Lysis: The bound phage is eluted and lysed to release the phage DNA.

  • Quantification: The amount of phage DNA is quantified using qPCR. The percentage of inhibition is calculated by comparing the signal from the test compound wells to the control wells.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Mix Combine Components in Plate Compound->Mix Kinase Kinase-Phage Prep Kinase->Mix Beads Ligand-Bead Prep Beads->Mix Incubate Incubate to Equilibrium Mix->Incubate Wash Wash Unbound Phage Incubate->Wash Elute Elute & Lyse Bound Phage Wash->Elute qPCR Quantify Phage via qPCR Elute->qPCR Calculate Calculate % Inhibition qPCR->Calculate

Caption: Workflow for the competitive kinase binding assay.

Visualization of Kinase Selectivity

The following diagram illustrates the interaction profile of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol with its primary target and key off-targets identified in the screen.

G cluster_targets Kinase Targets Compound 8-Chloro... EGFR EGFR Compound->EGFR High Affinity SRC SRC Compound->SRC Off-Target KDR KDR Compound->KDR Off-Target FGFR1 FGFR1 Compound->FGFR1 Off-Target PDGFRA PDGFRA Compound->PDGFRA Off-Target

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 2
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol
© Copyright 2026 BenchChem. All Rights Reserved.